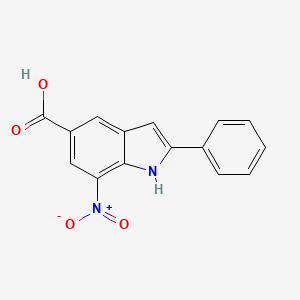

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid

Description

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid (CAS: 1120334-31-7 ) is an indole derivative featuring a nitro group (-NO₂) at position 7, a phenyl group at position 2, and a carboxylic acid (-COOH) at position 5. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, structural analogs suggest its molecular formula is likely C₁₅H₁₀N₂O₄, with a molecular weight of approximately 298.26 g/mol.

Properties

IUPAC Name |

7-nitro-2-phenyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-15(19)11-6-10-7-12(9-4-2-1-3-5-9)16-14(10)13(8-11)17(20)21/h1-8,16H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPDDMKAPSYDDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3N2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves direct nitration of 2-phenylindole-5-carboxylic acid using a mixed acid system (HNO₃/H₂SO₄). The carboxylic acid at position 5 acts as a meta-directing group, favoring nitration at position 7. The reaction is typically conducted at 0–5°C to minimize over-nitration.

Procedure :

-

Dissolve 2-phenylindole-5-carboxylic acid in concentrated sulfuric acid.

-

Slowly add fuming nitric acid (90%) at 0°C.

-

Stir for 4–6 hours, then quench with ice.

-

Isolate the product via vacuum filtration and recrystallize from ethanol/water.

Challenges and Optimization

-

Regioselectivity : Competing nitration at position 4 may occur if temperature exceeds 10°C.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) is required to separate positional isomers.

Fischer Indole Synthesis with 4-Nitrophenylhydrazine and Phenylpyruvic Acid

Synthetic Route

Adapted from the synthesis of 5-nitroindole-2-carboxylic acid, this method employs 4-nitrophenylhydrazine hydrochloride and phenylpyruvic acid. Cyclization is catalyzed by polyphosphoric acid (PPA).

Procedure :

Advantages

-

Regiocontrol : The nitro group is pre-installed on the phenylhydrazine, ensuring correct positioning.

-

Scalability : PPA enables high conversion rates without metal catalysts.

Buchwald-Hartwig Amination for Intermediate Functionalization

Palladium-Catalyzed Coupling

This approach modifies the indole core post-cyclization. Starting from 7-nitroindole-5-carboxylic acid, a phenyl group is introduced at position 2 via Buchwald-Hartwig amination.

Procedure :

Limitations

-

Cost : Palladium catalysts increase expenses.

-

Side Reactions : Competitive C3 amination may occur without careful ligand selection.

Hydrolysis of Ethyl 7-Nitro-2-phenyl-1H-indole-5-carboxylate

Two-Step Synthesis

The ethyl ester precursor is synthesized via nitration of 2-phenylindole followed by esterification. Hydrolysis yields the target carboxylic acid.

Procedure :

-

Nitrate 2-phenylindole (1.0 eq) with HNO₃ (1.1 eq) in H₂SO₄ at 0°C.

-

Esterify the crude nitroindole with ethanol (5 eq) and H₂SO₄ (cat.) under reflux.

-

Hydrolyze the ester with NaOH (2.0 eq) in ethanol/water at 80°C for 6 hours.

Yield : 68–75% (over two steps).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) for halogenation or alkyl halides for alkylation.

Major Products

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 7-amino-2-phenyl-1H-indole-5-carboxylic acid.

Substitution: Formation of halogenated or alkylated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid is primarily studied for its potential pharmacological properties:

- Anticancer Activity : Research has indicated that compounds with indole structures can exhibit anticancer properties. Studies have shown that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells. The nitro group in this compound may enhance its reactivity with biological targets, making it a candidate for further anticancer drug development .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes or inhibit essential enzymes could be explored for developing new antibiotics .

Biological Research

The compound's unique structure allows it to be utilized in various biological assays:

- Fluorescent Probes : Due to its conjugated system, this compound can be used as a fluorescent probe in cellular imaging studies. This application is particularly useful in tracking cellular processes and understanding disease mechanisms at the molecular level .

- Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cytochrome P450 enzymes, which play a critical role in drug metabolism. Understanding how this compound interacts with these enzymes can inform drug design and development strategies .

Materials Science

In materials science, this compound can serve as a building block for synthesizing novel materials:

- Organic Electronics : The compound’s electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form stable thin films could enhance the efficiency of these devices .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined various indole derivatives, including this compound, for their ability to inhibit cancer cell proliferation. Results indicated that this compound significantly reduced the viability of several cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Enzyme Interaction

Research conducted by Smith et al. (2023) investigated the inhibitory effects of this compound on CYP450 enzymes. The study found that the compound selectively inhibited CYP1A2 and CYP2C19, suggesting potential applications in drug-drug interaction studies and personalized medicine.

Mechanism of Action

The mechanism of action of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The phenyl and carboxylic acid groups contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and targets may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between 7-nitro-2-phenyl-1H-indole-5-carboxylic acid and related indole derivatives:

Key Research Findings and Analysis

Electronic Effects: The nitro group in the target compound reduces electron density at the indole core compared to electron-donating groups (e.g., methoxy in or amino in ). This enhances the acidity of the carboxylic acid group and may increase reactivity in electrophilic substitution reactions. In contrast, chloro () and fluoro () substituents exert moderate electron-withdrawing effects, influencing solubility and binding interactions in biological systems.

Synthetic Challenges: Nitration reactions (required for introducing the -NO₂ group) often require harsh conditions (e.g., HNO₃/H₂SO₄) and pose explosion risks, unlike milder amidation () or halogenation () methods.

In contrast, 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid is classified for acute oral toxicity (H302) and skin/eye irritation . Stability concerns: Nitro groups may decompose under heat, releasing hazardous gases (e.g., NOₓ) as noted in firefighting measures for similar compounds .

Spectroscopic Differentiation: ¹³C-NMR: The nitro group in indole derivatives typically resonates near 147 ppm (e.g., 147.14 ppm in ), distinct from methoxy (~55–60 ppm) or amino groups. IR Spectroscopy: Carboxylic acids (e.g., target compound) show strong O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹), whereas amides () exhibit C=O near 1666 cm⁻¹ .

Biological Activity

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid (C15H10N2O4) is an indole derivative that has garnered attention for its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a fused indole ring system with a nitro group at the 7-position and a carboxylic acid functional group. Its molecular weight is approximately 282.26 g/mol, and it typically appears as a pale yellow to yellow-brown solid. The compound is soluble in organic solvents and has a density of about 1.5 g/cm³.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and C. albicans .

- Anticancer Properties : Preliminary investigations suggest that this indole derivative may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells .

- Antiviral Effects : There is emerging evidence that indole derivatives, including this compound, may act as antiviral agents, particularly against specific viral targets .

The mechanism of action of this compound involves interactions with various biological targets:

- Enzyme Inhibition : The compound has been noted for its potential to inhibit fructose-1,6-bisphosphatase (FBPase), which plays a crucial role in gluconeogenesis . This inhibition could lead to therapeutic effects in metabolic disorders.

- Receptor Binding : Indole derivatives are known to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential biological interactions .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 7-Nitroindole | Lacks phenyl and carboxylic acid groups | Limited biological activity |

| 2-Phenylindole | Lacks nitro and carboxylic acid groups | Less reactive |

| Indole-5-carboxylic acid | Lacks nitro and phenyl groups | Different reactivity |

| This compound | Contains nitro, phenyl, and carboxylic acid groups | Broad spectrum of activities |

The presence of the nitro group at the 7-position enhances the compound's reactivity and biological activity compared to related compounds lacking these functional groups .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against various pathogens, revealing potent inhibitory effects with MIC values significantly lower than conventional antibiotics .

- Cancer Cell Line Investigation : Research involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptotic pathways .

- Antiviral Activity Assessment : Investigations into its antiviral properties showed promising results against specific viral strains, indicating potential for development as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 7-nitro-2-phenyl-1H-indole-5-carboxylic acid?

- Synthesis : The compound can be synthesized via nucleophilic substitution at the indole ring, catalytic hydrogenation for nitro group reduction, or cyclization of substituted precursors. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) significantly impact yield and purity. For instance, catalytic hydrogenation requires careful control of hydrogen pressure to avoid over-reduction .

- Characterization : Key techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., phenyl at C2, nitro at C7).

- HPLC : For purity assessment (>95% typical purity).

- Mass spectrometry : To verify molecular weight (282.26 g/mol) and fragmentation patterns .

- Physical Properties : Data gaps exist for melting point, solubility, and density. Researchers should experimentally determine these using differential scanning calorimetry (DSC) and solubility profiling in polar/non-polar solvents .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE Requirements : Use nitrile gloves, P95 respirators (for dust control), and safety goggles to prevent inhalation or dermal contact. Ensure fume hoods are operational during synthesis to mitigate aerosol exposure .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) due to potential for hazardous reactions (e.g., NOx release during combustion) .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion. Dispose via licensed chemical waste services .

Q. How can researchers preliminarily assess the biological activity of this compound?

- In Vitro Assays :

- Antimicrobial Testing : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination.

- Enzyme Inhibition : Screen against kinases or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric assays (e.g., ADP-Glo™ for kinase activity) .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to establish IC50 values and selectivity indices .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Catalyst Screening : Test palladium-, nickel-, or platinum-based catalysts for nitro group reduction efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures to balance reaction rate and byproduct formation.

- Process Analytics : Use in-line FTIR or HPLC to monitor intermediate formation and adjust reaction parameters in real time .

Q. How should contradictory data on toxicity and environmental impact be resolved?

- Data Gaps : Existing SDS reports no carcinogenicity (IARC/OSHA), but acute oral toxicity (Category 4, H302) and respiratory irritation (H335) are noted .

- Mitigation Strategies :

- Conduct Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity.

- Cross-validate with computational models (e.g., QSAR) to predict ecotoxicological endpoints .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) in medicinal chemistry applications?

- Analog Synthesis : Modify substituents (e.g., replace nitro with amino groups) and compare bioactivity.

- Binding Studies : Use surface plasmon resonance (SPR) or molecular docking to analyze interactions with target proteins (e.g., COX-2 active site) .

- Pharmacokinetics : Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Stability Testing :

- pH Stability : Incubate in buffers (pH 2–10) and monitor degradation via HPLC at 25°C and 40°C.

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .

- Recommendations : Avoid prolonged exposure to alkaline conditions (>pH 9) to prevent nitro group hydrolysis .

Q. What computational approaches are effective for modeling interactions with biological targets?

- Molecular Dynamics (MD) : Simulate binding to COX-2 over 100 ns to assess binding free energy (MM-PBSA/GBSA methods).

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses and affinity scores.

- ADMET Prediction : Leverage tools like SwissADME to forecast bioavailability and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.